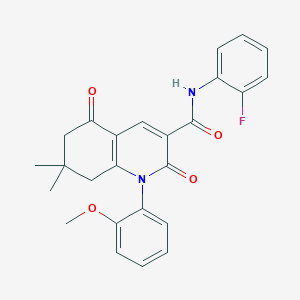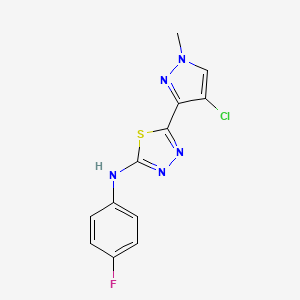![molecular formula C17H16Cl2N2O4 B10897327 N'-[(E)-(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B10897327.png)
N'-[(E)-(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide is a chemical compound with the molecular formula C17H16Cl2N2O4 It is a member of the hydrazide family and is characterized by the presence of both chloro and methoxy substituents on its phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide typically involves the condensation reaction between 3-chloro-4,5-dimethoxybenzaldehyde and 2-(4-chlorophenoxy)acetohydrazide. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The chloro substituents can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Corresponding oxides or quinones.
Reduction: Amines or hydrazines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N’-[(E)-(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N’-[(E)-(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-ylsulfanyl}acetohydrazide
- N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-ylsulfanyl}acetohydrazide
Uniqueness
N’-[(E)-(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide is unique due to the presence of both chloro and methoxy groups, which can influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Propiedades
Fórmula molecular |
C17H16Cl2N2O4 |
|---|---|
Peso molecular |
383.2 g/mol |
Nombre IUPAC |
N-[(E)-(3-chloro-4,5-dimethoxyphenyl)methylideneamino]-2-(4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C17H16Cl2N2O4/c1-23-15-8-11(7-14(19)17(15)24-2)9-20-21-16(22)10-25-13-5-3-12(18)4-6-13/h3-9H,10H2,1-2H3,(H,21,22)/b20-9+ |
Clave InChI |
FDAWEUKAPXORTH-AWQFTUOYSA-N |
SMILES isomérico |
COC1=C(C(=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Cl)Cl)OC |
SMILES canónico |
COC1=C(C(=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)Cl)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-1-(3-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B10897247.png)
![3-[(3,4-dimethoxyphenyl)carbamoyl]-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B10897263.png)
![2-(2-bromophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10897264.png)
![11,11'-Methanediylbis(dibenzo[a,c]phenazine)](/img/structure/B10897271.png)
![ethyl 3-({4-[(4-methoxyanilino)sulfonyl]anilino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B10897272.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3,5-bis(trifluoromethyl)phenyl]acetamide](/img/structure/B10897280.png)
![4-[(4-chlorophenyl)carbonyl]-5-(2,4-dichlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10897284.png)
![2-{(5E)-5-[3-ethoxy-4-methoxy-5-(prop-2-en-1-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B10897292.png)

![2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-[3-(phenylsulfonyl)imidazolidin-1-yl]ethanone](/img/structure/B10897305.png)
![(2-bromo-4-{(1Z)-2-cyano-3-[(4-ethoxyphenyl)amino]-3-oxoprop-1-en-1-yl}-6-methoxyphenoxy)acetic acid](/img/structure/B10897309.png)
![[4-(2,6-dimethyl-4-oxo-5-phenylpyrimidin-1(4H)-yl)phenoxy]acetic acid](/img/structure/B10897315.png)

